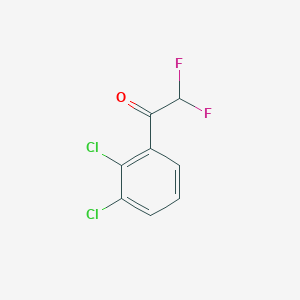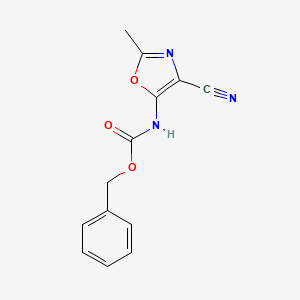
1-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol is an organic compound with the molecular formula C8H6ClF3O This compound is characterized by the presence of a chloro and fluoro-substituted phenyl ring attached to a difluoroethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol typically involves the reaction of 3-chloro-2-fluorobenzaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major product is 1-(3-Chloro-2-fluorophenyl)-2,2-difluoroethanone.
Reduction: The major product is 1-(3-Chloro-2-fluorophenyl)-2,2-difluoroethane.
Substitution: The products vary depending on the substituent introduced, such as 1-(3-Methoxy-2-fluorophenyl)-2,2-difluoroethan-1-ol.
Aplicaciones Científicas De Investigación
1-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Chloro-2-fluorophenyl)ethanone
- 1-(3-Chloro-2-fluorophenyl)-3-(3-chlorophenyl)-2-propanol
- 2-(3-Chloro-2-fluorophenyl)-5-aryl-1,3,4-oxadiazole
Uniqueness
1-(3-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-ol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, combined with a difluoroethanol moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H6ClF3O |
|---|---|
Peso molecular |
210.58 g/mol |
Nombre IUPAC |
1-(3-chloro-2-fluorophenyl)-2,2-difluoroethanol |
InChI |
InChI=1S/C8H6ClF3O/c9-5-3-1-2-4(6(5)10)7(13)8(11)12/h1-3,7-8,13H |
Clave InChI |
PFQZEPZKLBFFJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)F)C(C(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl[2-(oxetan-2-yl)ethyl]amine](/img/structure/B15308555.png)




![6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B15308589.png)

![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B15308604.png)
![({2-Methoxy-5-[(methylamino)methyl]phenyl}methyl)dimethylamine](/img/structure/B15308612.png)

![2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B15308634.png)


